4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine
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Overview
Description
4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine is a heterocyclic compound that contains both a pyrazole and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine typically involves the formation of the pyrazole ring followed by its attachment to the pyridine ring. One common method involves the reaction of 4-bromopyridine with tert-butylhydrazine to form the pyrazole ring, followed by cyclization to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) under reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification methods such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products Formed
Oxidation: Formation of corresponding pyrazole-pyridine N-oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of substituted pyrazole-pyridine compounds.
Scientific Research Applications
4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as an inhibitor of specific enzymes.
Industry: Utilized in the development of advanced materials, including organic semiconductors and photovoltaic cells.
Mechanism of Action
The mechanism of action of 4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity and thereby affecting various biochemical pathways. The pyrazole and pyridine rings play a crucial role in the binding affinity and specificity of the compound.
Comparison with Similar Compounds
Similar Compounds
4-tert-Butylpyridine: A similar compound with a pyridine ring substituted with a tert-butyl group.
1-tert-Butyl-1H-pyrazole: A compound with a pyrazole ring substituted with a tert-butyl group.
Uniqueness
4-(1-(tert-Butyl)-1H-pyrazol-5-yl)pyridine is unique due to the presence of both pyrazole and pyridine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound in research and industrial applications.
Properties
CAS No. |
1269291-15-7 |
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Molecular Formula |
C12H15N3 |
Molecular Weight |
201.273 |
IUPAC Name |
4-(2-tert-butylpyrazol-3-yl)pyridine |
InChI |
InChI=1S/C12H15N3/c1-12(2,3)15-11(6-9-14-15)10-4-7-13-8-5-10/h4-9H,1-3H3 |
InChI Key |
DAUIPKGBDFZZKO-UHFFFAOYSA-N |
SMILES |
CC(C)(C)N1C(=CC=N1)C2=CC=NC=C2 |
Synonyms |
4-(1-tert-butyl-1H-pyrazol-5-yl)pyridine |
Origin of Product |
United States |
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